Methyl 5-amino-2,3-difluorobenzoate
Overview
Description
“Methyl 5-amino-2,3-difluorobenzoate” is a chemical compound with the molecular formula C8H7F2NO2 . It is also known as “5-Amino-2,3-difluorobenzoic acid methyl ester” and "Benzoic acid, 5-amino-2,3-difluoro-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoate core with two fluorine atoms and an amino group attached. The InChI code for this compound is1S/C8H7F2NO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3
. Physical and Chemical Properties Analysis
“this compound” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.Scientific Research Applications
Synthesis of "Reversed" Nucleosides
Methyl 5-amino-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside, a derivative closely related to Methyl 5-amino-2,3-difluorobenzoate, has been synthesized and used as an intermediate in the preparation of kinetin analogs and other nucleosides. This process involves complex reactions and structural characterization using spectroscopy methods (Leonard & Carraway, 1966).
Chemotaxis Protein Methylation in Bacillus subtilis
Methyl esterification of glutamic acid residues in methyl-accepting chemotaxis proteins of Bacillus subtilis results in the formation of glutamate 5-methyl ester. This methylation process is significant in bacterial sensory systems and involves complex biochemical pathways and identification methods (Ahlgren & Ordal, 1983).
High-Performance Liquid Chromatography (HPLC) Method Development
A high-performance liquid chromatography method was developed to determine mebendazole and its degradation product, with Methyl-5-benzoyl-2-benzimidazole carbamate (a compound structurally similar to this compound) serving as a reference. The method showed selectivity, accuracy, and stability, indicating the compound's relevance in developing pharmaceutical analytical techniques (Al-Kurdi et al., 1999).
Synthesis Optimization of Methyl 2-amino-5-fluorobenzoate
Methyl 2-amino-5-fluorobenzoate, closely related to this compound, was synthesized through a series of reactions, emphasizing the optimization of synthesis routes and the validation of product structure through various analytical techniques. This study highlights the methodological advancements and the importance of product purity in chemical syntheses (Yin Jian-zhong, 2010).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-amino-2,3-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYVFGDGDDRZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734515 | |
Record name | Methyl 5-amino-2,3-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227269-02-4 | |
Record name | Methyl 5-amino-2,3-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-amino-2,3-difluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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